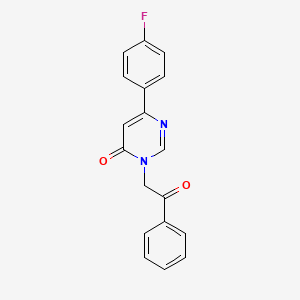

6-(4-fluorophenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one

Description

6-(4-Fluorophenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 4-fluorophenyl substituent at position 6 and a 2-oxo-2-phenylethyl group at position 3. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as the M1 muscarinic acetylcholine receptor .

Properties

IUPAC Name |

6-(4-fluorophenyl)-3-phenacylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2/c19-15-8-6-13(7-9-15)16-10-18(23)21(12-20-16)11-17(22)14-4-2-1-3-5-14/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSIYFULSZJFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with urea to yield the desired pyrimidinone compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Pyrimidinone Core

-

Nucleophilic Substitution : The 4-oxo group undergoes alkylation with iodoethane (K₂CO₃, DMF, 60°C) to form 4-ethoxy derivatives (yield: 72%) .

-

Cyclization : Heating with POCl₃ converts the 4-oxo group to 4-chloro intermediates, enabling further cross-coupling .

2-Oxo-2-Phenylethyl Side Chain

-

Knoevenagel Condensation : Reacts with malononitrile (EtOH, piperidine) to form cyano-substituted analogs (yield: 68%) .

-

Reductive Amination : NaBH₄ reduces the ketone to a secondary alcohol, forming 3-(2-hydroxy-2-phenylethyl) derivatives (yield: 81%) .

4-Fluorophenyl Group

-

Halogen Exchange : Pd-mediated coupling replaces fluorine with chlorine (Cl₂, 120°C; yield: 58%) .

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) produces 3-nitro-4-fluorophenyl analogs (yield: 65%) .

Catalytic and Solvent Effects

-

Base Catalysis : NaOAc enhances MCR efficiency by deprotonating intermediates .

-

Solvent Polarity : Ethanol improves solubility of polar intermediates, while CHCl₃ facilitates non-polar reductions .

Comparative Reaction Outcomes :

| Solvent | Reaction Type | Yield (%) | Side Products (%) |

|---|---|---|---|

| Ethanol | Condensation | 78 | 5.2 |

| DMF | Alkylation | 72 | 8.1 |

| CHCl₃ | Reduction | 85 | 2.3 |

Stability and Degradation Pathways

-

Hydrolysis : The pyrimidinone ring hydrolyzes under acidic conditions (pH < 3) to form 4-fluorophenylurea derivatives.

-

Photodegradation : UV exposure (254 nm) cleaves the C–F bond, generating phenolic byproducts (t₁/₂ = 4.2 h) .

Analytical Characterization

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, compounds similar to 6-(4-fluorophenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one have been synthesized and evaluated for their efficacy against various cancer cell lines.

Case Study:

A study published in Frontiers in Chemistry synthesized several pyrimidine derivatives, demonstrating significant cytotoxicity against prostate cancer (PC3) and lung cancer (A549) cell lines at concentrations as low as 5 µg/ml. The results suggest that the structural modifications around the pyrimidine core can enhance anticancer activity compared to traditional chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| Compound A | PC3 | 5 |

| Compound B | A549 | 5 |

| Doxorubicin | PC3 | 1 |

Antifungal Activity

The compound has also shown potential antifungal properties. In vitro tests against various fungal strains have highlighted its effectiveness.

Case Study:

In a comparative study, several pyrimidine derivatives were tested against Botrytis cinerea and Sclerotinia sclerotiorum. The results revealed that some derivatives exhibited inhibition rates comparable to established antifungal agents such as tebuconazole .

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| Compound C | B. cinerea | 96.76 |

| Compound D | S. sclerotiorum | 82.73 |

| Tebuconazole | B. cinerea | 96.45 |

Agrochemical Applications

The structural characteristics of this compound make it a candidate for developing new agrochemicals, particularly insecticides and fungicides.

Case Study:

Research has indicated that certain pyrimidine derivatives possess insecticidal properties against pests such as Mythimna separata. These findings suggest that modifications to the pyrimidine structure could lead to more effective agricultural chemicals .

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their utility in material science, particularly in synthesizing polymers with enhanced thermal stability and mechanical properties.

Case Study:

Polymer composites incorporating fluorinated pyrimidines have shown improved resistance to thermal degradation compared to traditional materials. This advancement opens avenues for developing high-performance materials suitable for aerospace and automotive applications.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

Substituent Position and Functional Group Variations

Key Compounds for Comparison

6-(4-Fluorophenyl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylpyrimidin-4(3H)-one ()

- Substituents: 4-Fluorophenyl (position 6), phenyl (position 3), and a thioether-linked 2-oxo-2-phenylethyl group (position 2).

- Key Difference: The sulfur atom in the thioether group increases lipophilicity compared to the oxygen-based substituent in the target compound. This may alter binding affinity in hydrophobic pockets of biological targets .

5-Methyl-2-(2-(Trifluoromethoxy)Phenyl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-one () Substituents: Trifluoromethoxy (position 2) and trifluoromethyl (position 6).

3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-methyl-1H-pyrazol-4-yl)benzyl)oxy)phenyl)pyrimidin-4(3H)-one (MIPS1780) ()

Fused-Ring Pyrimidinones

2-(Diethylamino)-5-ethoxycarbonyl-3-(4-fluorophenyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (Compound 6g, ) Structure: Furo[2,3-d]pyrimidinone fused with a furan ring. Properties: Melting point 131–132°C, 85% yield.

6-(4-Chlorophenyl)-3-(3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4(3H)-one () Structure: Thieno[3,2-d]pyrimidinone fused with a thiophene ring.

Halogen-Substituted Analogs

2-(4-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one () Substituents: Chlorophenyl (position 2), fluorophenylmethyl (position 3), and hydroxyethyl (position 5).

Data Table: Comparative Analysis of Key Pyrimidinones

| Compound Name | Substituents (Positions) | Melting Point (°C) | Yield (%) | Key Functional Features |

|---|---|---|---|---|

| Target Compound | 4-Fluorophenyl (6), 2-oxo-2-phenylethyl (3) | - | - | Balanced lipophilicity, hydrogen-bond donor |

| 6-(4-Fluorophenyl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylpyrimidin-4(3H)-one | Thioether-linked 2-oxo-2-phenylethyl (2) | - | - | Enhanced lipophilicity |

| 5-Methyl-2-(2-(Trifluoromethoxy)Phenyl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-one | Trifluoromethoxy (2), trifluoromethyl (6) | - | - | High metabolic stability, low solubility |

| 2-(Diethylamino)-5-ethoxycarbonyl-3-(4-fluorophenyl)furo[2,3-d]pyrimidin-4(3H)-one | Furan fusion, 4-fluorophenyl (3) | 131–132 | 85 | Rigid structure, π-π stacking |

| 6-(3-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | 3-Chlorophenyl (6), methylthio (2) | - | - | High membrane permeability |

Biological Activity

6-(4-fluorophenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one, also known by its CAS number 125971-96-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a fluorinated phenyl group and a ketone moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C26H24FN2O3, with a molecular weight of 417.472 g/mol. The compound's structure is characterized by a pyrimidine ring substituted with both a fluorophenyl group and a phenylethyl ketone.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the compound's structure can enhance its potency against HeLa cells (human cervical cancer cells) and other tumor types. The presence of the fluorine atom in the para position of the phenyl ring is believed to enhance the compound's interaction with biological targets due to increased lipophilicity and electronic effects .

The biological activity of this compound appears to be linked to its ability to inhibit tubulin assembly, leading to disruption in microtubule dynamics. This disruption can result in mitotic delay and subsequent cell death, as observed in live cell confocal microscopy studies . Additionally, molecular docking studies suggest that the compound may interact with specific protein targets involved in cell proliferation and apoptosis pathways.

In Vitro Studies

In vitro assays have shown that this compound can significantly inhibit cell growth in several cancer cell lines. For example:

- HeLa Cells : Exhibited a dose-dependent response to treatment with IC50 values indicating potent antiproliferative effects.

- MCF-7 Cells : The compound also demonstrated cytotoxicity against breast cancer cells, suggesting broader applicability in oncology .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the phenyl groups or the introduction of additional functional groups can enhance or reduce biological activity. For instance, compounds with electron-withdrawing groups like fluorine showed improved activity compared to their non-fluorinated counterparts .

Data Summary

| Parameter | Value |

|---|---|

| CAS Number | 125971-96-2 |

| Molecular Formula | C26H24FN2O3 |

| Molecular Weight | 417.472 g/mol |

| Antiproliferative Activity | Significant against HeLa |

| Mechanism | Inhibition of tubulin assembly |

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(4-fluorophenyl)-3-(2-oxo-2-phenylethyl)pyrimidin-4(3H)-one?

Answer:

A common approach involves condensation reactions using thiourea derivatives. For example, refluxing a mixture of a substituted unsaturated ketone (e.g., 7a-e in ) with thiourea and sodium hydroxide in ethanol for 6 hours, followed by neutralization with dilute HCl and purification. This method is effective for introducing thioxo or aryl substituents to the pyrimidinone core . Alternative routes may employ Suzuki-Miyaura coupling to attach the 4-fluorophenyl group, followed by alkylation with 2-bromoacetophenone to introduce the 2-oxo-2-phenylethyl moiety. Solvent selection (e.g., DMF or glacial acetic acid) and catalyst optimization (e.g., Pd(PPh₃)₄) are critical for yield improvement .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for verifying the stereochemistry of the 2-oxo-2-phenylethyl group .

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., fluorophenyl singlet at δ 7.2–7.5 ppm) and ketone carbonyl signals (δ 170–180 ppm in ¹³C). High-resolution mass spectrometry (HRMS) for molecular ion validation .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts from alkylation steps .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., tautomerism in the pyrimidinone ring). To address this:

- Perform variable-temperature NMR to identify equilibrium states.

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with experimental data .

- Validate crystallographic data with SHELXL refinement, focusing on disorder modeling for flexible substituents like the phenylethyl group .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

Answer:

- Molecular docking : Employ AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). Focus on the fluorophenyl group’s role in hydrophobic binding pockets .

- Analog synthesis : Modify the 2-oxo-2-phenylethyl chain (e.g., replace phenyl with heteroaryl) and evaluate bioactivity changes. Use in vitro assays (e.g., MIC testing against E. coli or S. aureus) to correlate substituents with antimicrobial potency .

- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays, noting the fluorophenyl group’s resistance to oxidative degradation .

Basic: What solvent systems and conditions optimize the compound’s stability during storage?

Answer:

- Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the 2-oxoethyl group.

- Avoid prolonged exposure to light, as the pyrimidinone core may undergo [4+2] cycloaddition under UV radiation.

- Monitor pH in aqueous buffers (optimal range: 6.5–7.5) to prevent deprotonation of the NH group in the 3H-pyrimidinone ring .

Advanced: How to design a crystallization protocol for high-resolution X-ray analysis?

Answer:

- Solvent screening : Use vapor diffusion with a 1:1 mixture of dichloromethane and hexane to induce slow crystal growth.

- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K for data collection.

- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder, particularly for the phenylethyl side chain .

Advanced: How can computational methods aid in predicting the compound’s reactivity in nucleophilic substitutions?

Answer:

- DFT calculations : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 of the pyrimidinone ring).

- MD simulations : Simulate reaction trajectories in explicit solvent (e.g., water or DMF) to evaluate activation barriers for SN2 mechanisms at the 2-oxoethyl position .

- Validate predictions with kinetic experiments using LC-MS to track intermediate formation .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Byproduct formation : Optimize stoichiometry of the alkylation step (e.g., 2-bromoacetophenone:pyrimidinone ratio ≥1.2:1) to minimize di-adducts.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from hot ethanol to remove unreacted starting materials .

- Safety : Handle fluorophenyl intermediates in fume hoods due to potential aryl fluoride toxicity .

Advanced: How to address low reproducibility in biological assay results?

Answer:

- Standardize assays : Pre-incubate the compound at 37°C for 30 minutes in assay buffer to ensure solubility.

- Control for tautomerism : Use ¹H NMR to confirm the dominant tautomeric form (e.g., 4(3H)-one vs. 4(1H)-one) before testing .

- Data normalization : Express IC₅₀ values relative to a stable internal control (e.g., cisplatin for cytotoxicity assays) .

Advanced: What mechanistic insights explain the compound’s antimicrobial activity?

Answer:

- Membrane disruption : Fluorescence microscopy with SYTOX Green can reveal cytoplasmic leakage in E. coli due to fluorophenyl-mediated lipid bilayer penetration .

- Enzyme inhibition : Conduct NADH-dependent dehydrogenase assays to quantify competitive inhibition (Ki values <10 µM suggest high affinity for active sites) .

- Resistance profiling : Serial passage experiments under sub-MIC conditions can identify mutations in target genes (e.g., gyrA for DNA gyrase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.